molecular formula C7H3ClN4 B13470665 2-Azido-3-chlorobenzonitrile

2-Azido-3-chlorobenzonitrile

Cat. No.: B13470665
M. Wt: 178.58 g/mol
InChI Key: LGNZQRDCFVMAJL-UHFFFAOYSA-N
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Description

2-Azido-3-chlorobenzonitrile is an organic compound that belongs to the class of azides and nitriles It is characterized by the presence of an azido group (-N₃) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-chlorobenzonitrile typically involves the introduction of the azido group to a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is reacted with 3-chlorobenzonitrile in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products Formed

    Substitution: Formation of azido-substituted benzene derivatives.

    Reduction: Formation of amine-substituted benzene derivatives.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 2-Azido-3-chlorobenzonitrile primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide-alkyne cycloaddition is used for the rapid and efficient synthesis of complex molecules. The nitrile group can also participate in various chemical transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    2-Azidobenzonitrile: Similar structure but without the chlorine substitution.

    3-Chlorobenzonitrile: Lacks the azido group.

    2-Azido-4-chlorobenzonitrile: Chlorine substitution at a different position on the benzene ring.

Uniqueness

2-Azido-3-chlorobenzonitrile is unique due to the presence of both azido and nitrile groups on a chlorinated benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The chlorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

2-azido-3-chlorobenzonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H

InChI Key

LGNZQRDCFVMAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])C#N

Origin of Product

United States

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